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molecular formula C10H11N3O4 B8479131 3,4,5-Trimethoxybenzoyl azide

3,4,5-Trimethoxybenzoyl azide

Cat. No. B8479131
M. Wt: 237.21 g/mol
InChI Key: UCSXFWHFOCRDHK-UHFFFAOYSA-N
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Patent
US04279822

Procedure details

A mixture of 1.8 g (0.01 mole) of 3-amino-1-benzylpyrrolidine, 2.4 g. (0.01 mole) of 3,4,5-trimethoxybenzoyl azide, and 25 ml. of dry benzene was stirred 16 hours at room temperature followed by stirring for one hour at about 60° C. The mixture was cooled and 50 ml. of isopropyl ether added to the mixture. The crude crystalline product was separated by filtration and recrystallized from ethyl acetate-isopropyl ether mixture, giving 2.2 g. (60% yield). The melting point of the product after a second recrystallization from the same solvent was 128°-129° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:6][CH2:5][N:4]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:3]1.[CH3:14][O:15][C:16]1[CH:17]=[C:18]([CH:24]=[C:25]([O:29][CH3:30])[C:26]=1[O:27][CH3:28])[C:19](N=[N+]=[N-])=[O:20].C(OC(C)C)(C)C>C1C=CC=CC=1>[CH2:7]([N:4]1[CH2:5][CH2:6][CH:2]([NH:1][C:19](=[O:20])[C:18]2[CH:17]=[C:16]([O:15][CH3:14])[C:26]([O:27][CH3:28])=[C:25]([O:29][CH3:30])[CH:24]=2)[CH2:3]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1CN(CC1)CC1=CC=CC=C1
Step Two
Name
Quantity
0.01 mol
Type
reactant
Smiles
COC=1C=C(C(=O)N=[N+]=[N-])C=C(C1OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for one hour at about 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The crude crystalline product was separated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-isopropyl ether mixture
CUSTOM
Type
CUSTOM
Details
giving 2.2 g
CUSTOM
Type
CUSTOM
Details
The melting point of the product after a second recrystallization from the same solvent
CUSTOM
Type
CUSTOM
Details
was 128°-129° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1CC(CC1)NC(C1=CC(=C(C(=C1)OC)OC)OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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